molecular formula C14H16N2O3S B4615995 methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate

methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate

Cat. No.: B4615995
M. Wt: 292.36 g/mol
InChI Key: YMEYCNBMRZSUGI-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of related compounds. For example, the synthesis of methyl 4-(4-aminostyryl) benzoate has been explored as a potential precursor in the synthesis of Schiff base derivatives. This compound was characterized through various spectroscopic methods, suggesting its utility as a precursor for further chemical transformations (Fatin Izwani Mohamad, N. Hassan, H. M. Yusoff, 2017).

Heterocyclic Synthesis

Research into heterocyclic systems has utilized derivatives of methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate for the synthesis of complex heterocyclic structures. This includes the synthesis of substituted pyrimidinones, pyridazinones, and other nitrogen-containing heterocycles, highlighting the compound's versatility as a building block for diverse chemical structures (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Material Science Applications

In material science, derivatives of this compound have been used in the synthesis and study of hyperbranched aromatic polyamides. These polymers exhibit solubility in various organic solvents and have been characterized by their molecular weights and inherent viscosities, suggesting applications in coatings, adhesives, and other polymeric materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Electrochemical and Photophysical Properties

Another study focused on the derivatization of polypyrrole with Methyl Red azo dye, demonstrating the electrochemical and spectroelectrochemical properties of the resultant compound. This research highlights the potential application of these materials in electrochromic devices and pH sensors, showcasing the functional versatility of derivatives in sensor technology (A. K. A. Almeida, J. Dias, Diego Santos, F. A. Nogueira, M. Navarro, J. Tonholo, D. Lima, A. Ribeiro, 2017).

Liquid Crystal Research

Research into supramolecular liquid crystals has also been conducted, where derivatives were synthesized to investigate the effect of lateral substitution on the stability and extent of liquid crystal phases. This work contributes to our understanding of how molecular modifications can influence the mesophase behavior of liquid crystalline materials (M. M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).

Properties

IUPAC Name

methyl 4-(pyrrolidine-1-carbothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-13(18)11-6-4-10(5-7-11)12(17)15-14(20)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEYCNBMRZSUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.